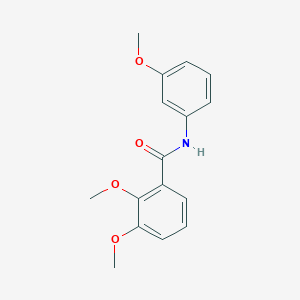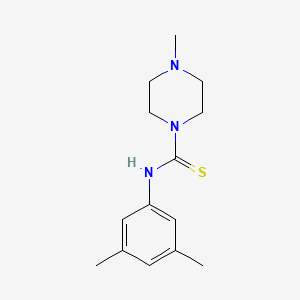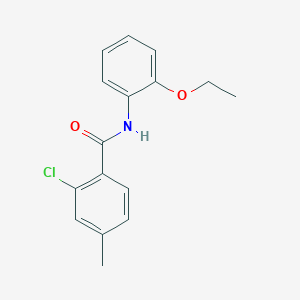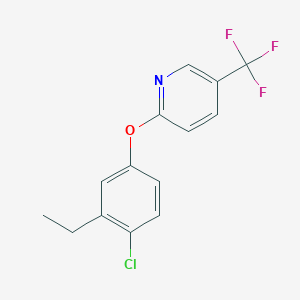![molecular formula C14H19ClN2O2 B5823753 N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide, also known as MLN8054, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a selective inhibitor of aurora kinase A, a protein that plays a critical role in cell division and is often overexpressed in cancer cells.
作用机制
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide works by selectively inhibiting aurora kinase A, a protein that plays a critical role in cell division. Aurora kinase A is overexpressed in many cancer cells and is required for proper spindle formation and chromosome segregation during cell division. By inhibiting aurora kinase A, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.
实验室实验的优点和局限性
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of aurora kinase A, making it a valuable tool for studying the role of this protein in cell division and cancer. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments.
However, there are also some limitations to using N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has not yet been approved for use in humans, so its safety and efficacy in clinical trials are still unknown.
未来方向
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide. One area of research is to further investigate its mechanism of action and how it affects cancer cells. Another area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, clinical trials are needed to determine the safety and efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide in humans and its potential as a cancer treatment.
合成方法
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide involves several steps, including the preparation of 3-chloro-2-nitroaniline, which is then reduced to 3-chloro-2-aminophenyl. This compound is then reacted with 4-morpholinecarboxylic acid to form N-(3-chloro-2-aminophenyl)-4-morpholinecarboxamide. Finally, this compound is reacted with butyryl chloride to form N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide.
科学研究应用
N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including lung, breast, colon, and prostate cancer. N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide works by inhibiting aurora kinase A, which is overexpressed in many cancer cells and plays a critical role in cell division. By inhibiting aurora kinase A, N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide can prevent cancer cells from dividing and proliferating.
属性
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-4-13(18)16-12-6-3-5-11(15)14(12)17-7-9-19-10-8-17/h3,5-6H,2,4,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBBKPRRJKYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)





![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)


